molecular formula C43H52N4O7 B1664247 Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 129467-45-4

Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B1664247
CAS No.: 129467-45-4
M. Wt: 736.9 g/mol
InChI Key: GEANBHANAKKWSL-KRNRTSONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with a unique structure that includes multiple benzyl groups, hydroxyl groups, and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multi-step organic reactions. One common approach is the stepwise assembly of the molecule through the protection and deprotection of functional groups, followed by coupling reactions to form the final product. Key reagents used in these reactions include benzyl chloroformate, ammonia, and various protecting groups to ensure selective reactions at different stages .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce alcohols .

Scientific Research Applications

Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications .

Comparison with Similar Compounds

    Benzyl carbamate: A simpler analog with fewer functional groups.

    Phenyl carbamate: Another related compound with a phenyl group instead of benzyl.

    Methyl carbamate: A smaller molecule with similar carbamate functionality.

Uniqueness: Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

129467-45-4

Molecular Formula

C43H52N4O7

Molecular Weight

736.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C43H52N4O7/c1-29(2)37(46-42(51)53-27-33-21-13-7-14-22-33)40(49)44-35(25-31-17-9-5-10-18-31)39(48)36(26-32-19-11-6-12-20-32)45-41(50)38(30(3)4)47-43(52)54-28-34-23-15-8-16-24-34/h5-24,29-30,35-39,48H,25-28H2,1-4H3,(H,44,49)(H,45,50)(H,46,51)(H,47,52)/t35-,36-,37-,38-/m0/s1

InChI Key

GEANBHANAKKWSL-KRNRTSONSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Appearance

Solid powder

Key on ui other cas no.

129467-45-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 74704
A-74704
L-Arabinitol, 1,2,4,5-tetradeoxy-2,4-bis((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-1,5-diphenyl-, (2(S),4(S))-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Reactant of Route 3
Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Reactant of Route 4
Reactant of Route 4
Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Reactant of Route 5
Reactant of Route 5
Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Reactant of Route 6
Reactant of Route 6
Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

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